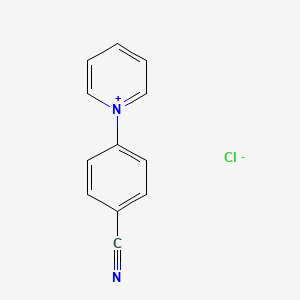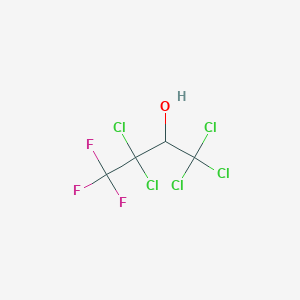
3,3'-(2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene-4,5-diyl)dipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene-4,5-diyl)dipyridine is a complex organic compound characterized by its unique structure, which includes pyridine rings and silicon atoms
Métodos De Preparación
The synthesis of 3,3’-(2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene-4,5-diyl)dipyridine typically involves multiple steps. One common method includes the reaction of pyridine derivatives with silicon-containing reagents under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,3’-(2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene-4,5-diyl)dipyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,3’-(2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene-4,5-diyl)dipyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparación Con Compuestos Similares
Compared to other similar compounds, 3,3’-(2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene-4,5-diyl)dipyridine is unique due to its silicon-containing structure and the presence of pyridine rings. Similar compounds include:
Tetramethylbutane: A hydrocarbon with a highly branched structure.
2,2,7,7-Tetramethyl-3,5-octadiyne: Known for its reactivity in organic synthesis.
2,2,6,6-Tetramethyl-3,5-heptanedione: Used as a ligand in metal-catalyzed reactions.
These compounds share some structural features but differ in their specific applications and reactivity.
Propiedades
Número CAS |
92933-35-2 |
|---|---|
Fórmula molecular |
C18H26N2O2Si2 |
Peso molecular |
358.6 g/mol |
Nombre IUPAC |
(1,2-dipyridin-3-yl-2-trimethylsilyloxyethenoxy)-trimethylsilane |
InChI |
InChI=1S/C18H26N2O2Si2/c1-23(2,3)21-17(15-9-7-11-19-13-15)18(22-24(4,5)6)16-10-8-12-20-14-16/h7-14H,1-6H3 |
Clave InChI |
QYZKNFQCBLMHHX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(=C(C1=CN=CC=C1)O[Si](C)(C)C)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


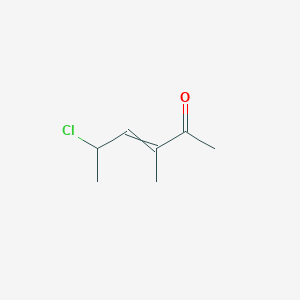
![{[(16,16,17,17,18,18,18-Heptafluorooctadecyl)oxy]methyl}benzene](/img/structure/B14342766.png)
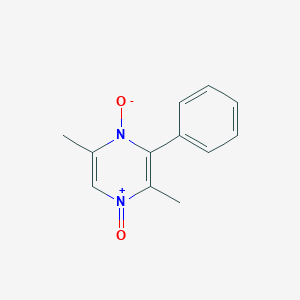
![2,2'-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14342777.png)
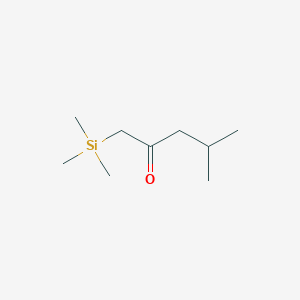

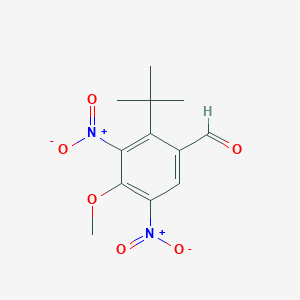
![Benzene, 1,2-bis[(phenylthio)methyl]-](/img/structure/B14342817.png)


